molecular formula C8H5F4NO2 B1272806 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine CAS No. 89586-07-2

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Cat. No. B1272806
CAS RN: 89586-07-2
M. Wt: 223.12 g/mol
InChI Key: DCMDRNWAGHTMTR-UHFFFAOYSA-N
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Description

The compound "2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine" is a fluorinated derivative that is part of a broader class of compounds with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms in the molecular structure can significantly alter the physical and chemical properties of a compound, often leading to increased stability and bioactivity .

Synthesis Analysis

The synthesis of fluorinated compounds often involves complex reactions and the use of fluorine-containing precursors. For instance, the preparation of fluorinated tetrahydrodibenzofuran ring systems can be achieved by acid-catalyzed [3,3]-sigmatropic rearrangement of O-aryloximes, starting from commercially available fluorobenzene derivatives . Similarly, the synthesis of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives involves nucleophilic substitution reactions starting from amino-tetrahydrobenzothiophene and trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often confirmed by techniques such as single-crystal X-ray diffraction. For example, two derivatives of 2-trifluoromethyl-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine were crystallized and their structures were determined, revealing their crystallization in the monoclinic system with specific space groups and cell parameters . The presence of fluorine atoms can influence the molecular geometry and intermolecular interactions within the crystal lattice.

Chemical Reactions Analysis

Fluorinated compounds can participate in a variety of chemical reactions. The reactivity of a tetrafluoro-substituted aryne, for instance, has been studied in reactions with 1,2,4-triazines, leading to azine ring transformation products . The introduction of fluorine atoms can affect the reactivity and selectivity of these reactions, often enhancing the formation of desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For example, the solubility of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives in water or PBS buffer was significantly improved, which is beneficial for their potential use in biological applications . Additionally, the photochemical behavior of polyfluorinated dibenzo-p-dioxins on silica surfaces has been investigated, showing that the substitution and position of fluorine atoms can affect the rate of photodegradation .

Scientific Research Applications

  • (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide) : This compound has been studied for its crystal structure. The study was conducted at a temperature of 273 K and the crystal structure was determined using X-ray diffraction .

  • 2,3-dihydrobenzo[b][1,4]dioxin-2-yl(piperazin-1-yl)methanone : This compound was mentioned in a discussion about the synthesis of Doxazosin, a medication used to treat high blood pressure and benign prostatic hyperplasia .

  • 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane : This compound is available for purchase, suggesting it may be used in various chemical reactions or studies .

  • Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate : This compound is available for purchase, but the specific applications are not detailed in the source .

  • (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide) : This compound has been studied for its crystal structure. The study was conducted at a temperature of 273 K and the crystal structure was determined using X-ray diffraction .

  • 2,3-dihydrobenzo[b][1,4]dioxin-2-yl(piperazin-1-yl)methanone : This compound was mentioned in a discussion about the synthesis of Doxazosin, a medication used to treat high blood pressure and benign prostatic hyperplasia .

  • 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane : This compound is available for purchase, suggesting it may be used in various chemical reactions or studies .

  • (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide) : This compound has been studied for its crystal structure. The study was conducted at a temperature of 273 K and the crystal structure was determined using X-ray diffraction .

  • 2,3-dihydrobenzo[b][1,4]dioxin-2-yl(piperazin-1-yl)methanone : This compound was mentioned in a discussion about the synthesis of Doxazosin, a medication used to treat high blood pressure and benign prostatic hyperplasia .

  • 6-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane : This compound is available for purchase, suggesting it may be used in various chemical reactions or studies .

properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-7(10)8(11,12)15-6-3-4(13)1-2-5(6)14-7/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMDRNWAGHTMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(C(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380197
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

CAS RN

89586-07-2
Record name 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-Tetrafluoro-1,4-benzodioxin-6-amine
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